5,6-dimethyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-10-11(2)21-20(23-18(10)24)29-9-14-12(3)28-19(22-14)13-7-15(25-4)17(27-6)16(8-13)26-5/h7-8H,9H2,1-6H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTVFOOEOLXYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the trimethoxyphenyl group. Subsequent steps involve the formation of the pyrimidine ring and the attachment of the sulfanyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
5,6-dimethyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 5,6-dimethyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-Oxazole Hybrids
- 3-Phenyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol (11a) : This compound shares a pyrimidin-4-ol core but replaces the sulfanyl-oxazole linkage with a fused isoxazole ring. It demonstrated selective Toll-like receptor (TLR) inhibition, with IC₅₀ values in the micromolar range, suggesting that pyrimidine-oxazole hybrids may modulate immune pathways .
- Compound 9 () : A pyrimidine derivative with a thioether linker and terpene side chain. While its biological activity is unspecified, its structural complexity highlights the diversity of pyrimidine-based scaffolds in drug discovery .
Substituent Effects
- Methoxy Groups: The 3,4,5-trimethoxyphenyl group in the target compound is analogous to substituents in tubulin inhibitors (e.g., combretastatin derivatives).
- Sulfanyl Linkers : Compounds with methylsulfanyl bridges (e.g., ’s 4j) often exhibit improved metabolic stability compared to ether or amine linkers, though they may reduce solubility .
Biological Activity
The compound 5,6-dimethyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound is characterized by a pyrimidine core substituted with various functional groups, including a sulfanyl group and a trimethoxyphenyl moiety. This structural complexity may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study 1 : A series of aryl derivatives related to oxazoles demonstrated potent activity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from to , indicating strong cytotoxicity compared to standard treatments like etoposide .
- Case Study 2 : Another study explored the anticancer effects of thienopyrimidines against MCF-7 cells. Compounds with similar scaffolds to our target compound showed IC50 values as low as , suggesting that modifications in the oxazole and pyrimidine rings can enhance biological efficacy .
The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may modulate key proteins involved in cell proliferation and apoptosis pathways. The presence of the sulfanyl group may also facilitate binding to biological targets due to its nucleophilic nature.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural features:
- Substituents on the Pyrimidine Ring : Variations in the substitution pattern can significantly affect potency.
- Oxazole Moiety : The presence of the oxazole ring has been associated with enhanced anticancer activity.
- Trimethoxyphenyl Group : This group may play a crucial role in increasing lipophilicity and improving cellular uptake.
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic strategies for constructing the oxazole and pyrimidine moieties in this compound?
The synthesis involves sequential heterocyclic ring formation. The oxazole ring is typically synthesized via cyclocondensation of 3,4,5-trimethoxybenzaldehyde derivatives with methyl-substituted β-keto esters or amides under acidic conditions . The pyrimidin-4-ol core is built by thioether coupling between 5,6-dimethyl-2-sulfanylpyrimidin-4-ol and a functionalized oxazole intermediate. This step often employs nucleophilic substitution (SN2) under basic conditions (e.g., NaH in DMF) to link the sulfanyl group to the oxazole’s methylene bridge .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Critical for verifying substituent positions (e.g., methyl groups at C5/C6 of pyrimidine, trimethoxy phenyl protons) and thioether linkage integrity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the sulfanyl bridge and oxazole moiety .
- FT-IR : Confirms the presence of hydroxyl (pyrimidin-4-ol) and oxazole C=N stretching vibrations .
Advanced Research Questions
Q. How can researchers address low yields during the thioether coupling step?
Low yields in this step often arise from steric hindrance at the oxazole’s methylene bridge or competing side reactions. Methodological improvements include:
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the sulfanyl group .
- Catalytic Systems : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of sensitive intermediates .
Q. How should contradictory biological activity data be analyzed across different studies?
Discrepancies in bioactivity (e.g., antimicrobial IC50 values) may stem from:
- Assay Variability : Differences in bacterial strains, culture media, or endpoint measurements. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Solubility Limitations : The compound’s lipophilic trimethoxyphenyl group may reduce aqueous solubility, affecting dose-response curves. Use of co-solvents (e.g., DMSO ≤1%) or nanoformulation can mitigate this .
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out rapid in vivo degradation .
Q. What mechanistic insights exist for the sulfanyl group’s role in modulating reactivity or bioactivity?
The sulfanyl (-S-) linker:
- Enhances Electron Delocalization : Stabilizes the pyrimidin-4-ol tautomer, influencing hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
- Affects Redox Activity : The sulfur atom participates in radical scavenging, as observed in antioxidant assays for structurally similar thioether-containing pyrimidines .
- Modulates Lipophilicity : Computational studies (e.g., LogP calculations) show that the sulfanyl group increases membrane permeability compared to oxygen analogs .
Methodological Recommendations
Q. What purification strategies are effective for isolating this compound from by-products?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → chloroform/methanol) to separate polar impurities .
- Recrystallization : Ethanol/water (7:3 v/v) mixtures yield high-purity crystals due to the compound’s moderate solubility in ethanol .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related derivatives (e.g., des-methyl analogs) .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Photostability Testing : Expose to UV-Vis light (300–800 nm) to assess decomposition pathways, particularly for the photosensitive oxazole ring .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding assays?
- Force Field Limitations : Molecular docking may inaccurately model the trimethoxyphenyl group’s conformational flexibility. MD simulations (≥100 ns) improve accuracy .
- Solvent Effects : Implicit solvent models in docking often overlook explicit water molecules critical for hydrogen-bond networks. Hybrid QM/MM approaches are advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
